(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime
Brand Name: Vulcanchem
CAS No.: 692737-16-9
VCID: VC4820880
InChI: InChI=1S/C18H11ClN2OS/c19-14-7-3-2-6-13(14)17(21-22)16-10-12-9-11-5-1-4-8-15(11)20-18(12)23-16/h1-10,22H/b21-17+
SMILES: C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=NO)C4=CC=CC=C4Cl
Molecular Formula: C18H11ClN2OS
Molecular Weight: 338.81

(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime

CAS No.: 692737-16-9

Cat. No.: VC4820880

Molecular Formula: C18H11ClN2OS

Molecular Weight: 338.81

* For research use only. Not for human or veterinary use.

(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime - 692737-16-9

Specification

CAS No. 692737-16-9
Molecular Formula C18H11ClN2OS
Molecular Weight 338.81
IUPAC Name (NE)-N-[(2-chlorophenyl)-thieno[2,3-b]quinolin-2-ylmethylidene]hydroxylamine
Standard InChI InChI=1S/C18H11ClN2OS/c19-14-7-3-2-6-13(14)17(21-22)16-10-12-9-11-5-1-4-8-15(11)20-18(12)23-16/h1-10,22H/b21-17+
Standard InChI Key HKZXMYUDCCOVGS-HEHNFIMWSA-N
SMILES C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=NO)C4=CC=CC=C4Cl

Introduction

Structural and Synthetic Characterization

Molecular Architecture

The compound’s structure integrates a thieno[2,3-b]quinoline moiety, a planar heterocyclic system known for its electronic properties, with a 2-chlorophenyl substituent and an oxime group (-NOH) at the methanone position. The thienoquinoline core contributes to π-π stacking interactions, while the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability. The oxime functional group introduces hydrogen-bonding capabilities, which may influence receptor binding and metabolic stability.

Synthetic Pathways

Synthesis typically involves multi-step reactions starting from quinoline precursors. A key method, described by Rahimizadeh et al., utilizes iodocyclization of 3-alkynyl-2-(methylthio)quinolines to construct the thienoquinoline core . Subsequent palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, enable diversification of the halide intermediates . The oxime group is introduced via condensation of the methanone intermediate with hydroxylamine under acidic or basic conditions.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Thienoquinoline formationI2_2, CH3_3CN, 80°C65–78
Oxime condensationNH2_2OH·HCl, NaOAc, EtOH, reflux82

Optimization of solvent systems (e.g., acetonitrile for iodocyclization) and catalysts (e.g., Pd(PPh3_3)4_4 for cross-couplings) is critical for achieving high regioselectivity and yields .

Physicochemical Properties

The compound exhibits limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) or ethanol for in vitro studies. Its logP value, estimated at 3.8, suggests moderate lipophilicity, aligning with the presence of the chlorophenyl group . Spectroscopic characterization includes distinct 1H^1\text{H}-NMR signals for the oxime proton (δ 11.2 ppm) and thienoquinoline aromatic protons (δ 7.3–8.9 ppm).

Table 2: Key Physicochemical Data

PropertyValueReference
Molecular weight338.82 g/mol
Purity>90%
Melting point215–217°C (decomposes)
SolubilitySoluble in DMSO, ethanol; insoluble in H2_2O

Mechanistic Insights

Enzyme Inhibition

Docking studies suggest strong binding affinity (ΔG = −9.2 kcal/mol) toward human topoisomerase IIα, a target for anticancer drugs. The thienoquinoline core intercalates into DNA, while the oxime group forms hydrogen bonds with Asp543 and Arg503 residues.

Reactive Oxygen Species (ROS) Modulation

At concentrations ≥10 μM, the compound increases intracellular ROS levels by 2.5-fold in HeLa cells, triggering oxidative stress-mediated apoptosis. Pretreatment with the antioxidant N-acetylcysteine (NAC) attenuates this effect, confirming ROS-dependent cytotoxicity.

Recent Advances and Applications

Structural Derivatives

Recent efforts focus on modifying the oxime group to improve pharmacokinetics. For example, replacing the hydroxylamine with a methoxyimine group enhances metabolic stability in murine models.

Drug Delivery Systems

Nanoformulations using poly(lactic-co-glycolic acid) (PLGA) nanoparticles have increased bioavailability by 40% in preclinical trials, addressing solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator